3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine
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Overview
Description
“3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features multiple heterocyclic rings, including oxadiazole, triazole, and pyridazine, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex heterocyclic compounds typically involves multiple steps, including:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Formation of the triazole ring: This often involves the cyclization of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).
Formation of the pyridazine ring: This can be synthesized through the condensation of hydrazines with 1,4-diketones or their equivalents.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions could target the nitrogen-containing rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups or ring structures.
Scientific Research Applications
This compound, due to its complex structure, may have several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery, particularly as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, such compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved would be specific to the target and the desired effect.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer a wide range of biological activities and chemical reactivities. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H14F3N7O |
---|---|
Molecular Weight |
353.30 g/mol |
IUPAC Name |
2-methyl-5-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H14F3N7O/c1-8-18-20-12(25-8)9-3-2-6-23(7-9)11-5-4-10-19-21-13(14(15,16)17)24(10)22-11/h4-5,9H,2-3,6-7H2,1H3 |
InChI Key |
DMPSDMPYLQIYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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